molecular formula C11H11NO3 B14422912 2,2-Dimethyl-5-nitro-2H-1-benzopyran CAS No. 82305-06-4

2,2-Dimethyl-5-nitro-2H-1-benzopyran

Cat. No.: B14422912
CAS No.: 82305-06-4
M. Wt: 205.21 g/mol
InChI Key: CRICFSAKKLLSQP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-nitro-2H-1-benzopyran is a synthetic benzopyran derivative of significant interest in medicinal and organic chemistry research. The benzopyran scaffold is a privileged structure found in numerous biologically active molecules and natural products, known for its diverse pharmacological profiles . The specific modifications on this core structure, including the 2,2-dimethyl group and the 5-nitro substituent, are typically explored to fine-tune the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable intermediate in drug discovery programs . Benzopyran derivatives are extensively investigated for their potential as therapeutic agents. Research indicates that related compounds exhibit a range of biological activities, such as acting as potassium channel modulators with antiarrhythmic effects , anti-inflammatory agents through cyclooxygenase-2 (COX-2) inhibition , and more. The presence of the nitro group offers a versatile handle for further chemical transformation, allowing researchers to synthesize a diverse array of functionalized molecules for structure-activity relationship (SAR) studies and the creation of targeted chemical libraries . This product is intended for research applications in a controlled laboratory environment only. For specific data on the physical properties, spectral characteristics, or toxicity of this particular 5-nitro derivative, we recommend that researchers consult specialized chemical databases or contact us directly for a certificate of analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82305-06-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2,2-dimethyl-5-nitrochromene

InChI

InChI=1S/C11H11NO3/c1-11(2)7-6-8-9(12(13)14)4-3-5-10(8)15-11/h3-7H,1-2H3

InChI Key

CRICFSAKKLLSQP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(C=CC=C2O1)[N+](=O)[O-])C

Origin of Product

United States

Advanced Spectroscopic Characterization Methodologies for 2,2 Dimethyl 5 Nitro 2h 1 Benzopyran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and proton skeletons.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms within a molecule. For 2,2-Dimethyl-5-nitro-2H-1-benzopyran, the ¹H NMR spectrum is expected to show distinct signals for the gem-dimethyl protons, the vinylic protons of the pyran ring, and the aromatic protons of the benzene (B151609) ring.

The gem-dimethyl groups at the C2 position are chemically equivalent and are expected to produce a sharp singlet in the upfield region, typically around 1.4-1.6 ppm. The vinylic protons at C3 and C4 will appear as doublets due to cis-coupling (~10 Hz). The H3 proton is expected to be downfield relative to H4 due to the influence of the adjacent nitro group, though specific assignments require detailed 2D NMR studies.

The aromatic protons on the benzene ring will exhibit complex splitting patterns (doublets or doublet of doublets) depending on their ortho, meta, and para coupling interactions. The strong electron-withdrawing nature of the nitro group at the C5 position will significantly deshield the ortho proton (H6) and the para proton (H8), shifting them to a lower field compared to the unsubstituted 2,2-dimethyl-2H-1-benzopyran. The H7 proton will be influenced to a lesser extent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
2 x CH₃ (C2) 1.4 - 1.6 Singlet
H3 6.4 - 6.6 Doublet
H4 5.7 - 5.9 Doublet
H6 8.0 - 8.2 Doublet of doublets
H7 7.3 - 7.5 Triplet or ddd

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom will produce a single peak.

The quaternary carbon of the gem-dimethyl group (C2) is expected to appear around 75-80 ppm. The methyl carbons themselves will resonate at a much higher field, typically 25-30 ppm. The vinylic carbons (C3 and C4) will have signals in the alkene region (115-140 ppm). The aromatic carbons will appear in the range of 110-160 ppm. The carbon atom directly attached to the nitro group (C5) is expected to be significantly downfield due to the strong deshielding effect. The carbon attached to the pyran oxygen (C8a) will also be downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
2 x C H₃ (C2) 25 - 30
C 2 75 - 80
C 3 120 - 125
C 4 128 - 133
C 4a 120 - 125
C 5 140 - 145
C 6 125 - 130
C 7 128 - 133
C 8 115 - 120

| C 8a | 150 - 155 |

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Advanced Multinuclear NMR Approaches (e.g., ¹⁵N CP/MAS NMR)

While ¹H and ¹³C NMR are standard techniques, multinuclear NMR, particularly ¹⁵N NMR, can provide invaluable information about nitrogen-containing compounds. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals, but its low natural abundance (0.36%) and low gyromagnetic ratio make it an insensitive nucleus.

Solid-state ¹⁵N NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), are particularly useful for characterizing insoluble materials and for studying the electronic environment of nitrogen atoms. For this compound, the ¹⁵N chemical shift of the nitro group (NO₂) provides direct insight into its electronic structure. The chemical shifts of nitro groups in aromatic compounds typically appear in a range of -20 to +20 ppm relative to nitromethane.

The precise chemical shift is sensitive to the electronic effects of the substituents on the aromatic ring and the degree of coplanarity between the nitro group and the ring. This technique can be used to study intermolecular interactions, such as hydrogen bonding involving the nitro group in the solid state, and to differentiate between different crystalline forms (polymorphs).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are complementary, as the selection rules for a vibration to be IR- or Raman-active are different. An IR-active vibration requires a change in the molecule's dipole moment, while a Raman-active vibration requires a change in its polarizability.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its various functional groups.

Nitro Group (NO₂) Vibrations : The most characteristic vibrations for the nitro group are its asymmetric and symmetric stretching modes. The asymmetric stretch (νas(NO₂)) typically appears as a strong band in the IR spectrum between 1500 and 1570 cm⁻¹. The symmetric stretch (νs(NO₂)) is found between 1300 and 1370 cm⁻¹. Other vibrations, such as the scissoring (δ(NO₂)), wagging (ω(NO₂)), and rocking (ρ(NO₂)) modes, appear at lower frequencies.

Benzopyran Ring Vibrations : The spectrum will contain numerous bands related to the vibrations of the benzopyran skeleton. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic and pyran rings appear in the 1450-1620 cm⁻¹ region. The C-O-C stretching of the pyran ring will give rise to strong bands, typically an asymmetric stretch around 1200-1270 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹.

Dimethyl Group Vibrations : The C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ region. C-H bending modes (scissoring, rocking) will be present in the 1350-1470 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretch 3050 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
Aromatic C=C Stretch 1450 - 1620 Medium-Strong
NO₂ Asymmetric Stretch 1500 - 1570 Strong
NO₂ Symmetric Stretch 1300 - 1370 Strong
C-O-C Asymmetric Stretch 1200 - 1270 Strong
C-O-C Symmetric Stretch 1000 - 1100 Medium

Note: These are predicted values based on analogous structures. Actual values may vary based on the physical state (solid, liquid) and intermolecular interactions.

Low-Temperature Matrix-Isolation Infrared Spectroscopy for Conformation

Low-temperature matrix-isolation infrared spectroscopy is a powerful technique for studying the conformational landscape of molecules. In this method, molecules are vaporized and co-deposited with a large excess of an inert gas (like argon or xenon) onto a cryogenic window (typically at temperatures below 20 K). This process traps individual molecules in an inert solid matrix, preventing intermolecular interactions and freezing out specific conformations that exist in the gas phase.

For molecules with rotational freedom, such as the nitro group in this compound, different conformers may exist depending on the dihedral angle between the nitro group and the benzene ring. These different conformers can often be distinguished by slight shifts in their vibrational frequencies in the IR spectrum.

This technique has been extensively applied to study the conformations of related photochromic compounds like nitro-substituted spiropyrans. Upon UV irradiation in the matrix, these molecules can undergo ring-opening to form colored merocyanine (B1260669) isomers, and the specific stereoisomers formed can be identified by comparing their experimental IR spectra with those predicted by computational methods like density functional theory (DFT). Similarly, for this compound, matrix-isolation IR could be used to trap and characterize different rotamers related to the nitro group orientation, providing valuable data on the molecule's conformational preferences and the energy barriers between them.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₁H₁₁NO₃, molecular weight 205.21 g/mol ), MS is crucial for confirming its molecular weight through the identification of the molecular ion peak (M⁺·). The fragmentation of this energetically unstable molecular ion provides a unique pattern that serves as a molecular fingerprint, aiding in structural confirmation. wikipedia.org

Common fragmentation pathways for related nitroaromatic compounds and benzopyran structures can be predicted. Nitroaromatic compounds often exhibit characteristic losses of nitro-group-related fragments. nih.govnih.gov For instance, the loss of a nitro radical (·NO₂) results in a fragment ion at [M - 46]⁺, and the loss of a nitroso radical (·NO) results in an ion at [M - 30]⁺. nih.gov The benzopyran moiety, particularly with the gem-dimethyl group, is expected to show cleavage of a methyl radical (·CH₃), leading to a stable ion at [M - 15]⁺. This fragment is often the base peak in the mass spectra of 2,2-dimethylpropane and its derivatives. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragmentation ProcessNeutral LossFragment m/z (Predicted)Significance
Molecular Ion-205Confirms molecular weight.
Loss of Methyl Radical·CH₃ (15 Da)190Characteristic of the gem-dimethyl group, potentially the base peak.
Loss of Nitroso Radical·NO (30 Da)175Indicates the presence of a nitro group.
Loss of Nitro Radical·NO₂ (46 Da)159Confirms the nitro substituent.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like benzopyran derivatives. ub.edu In a typical GC-MS analysis, a sample mixture is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. mdpi.com As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. ub.edu

The application of GC-MS to this compound would allow for its separation from isomers, synthetic precursors, or impurities. The resulting data would include a retention time from the GC, which is characteristic of the compound under specific analytical conditions, and a mass spectrum that can be used for positive identification by matching it against spectral libraries or through detailed interpretation of its fragmentation pattern. ub.edumdpi.com This method is invaluable for quality control in synthesis and for detecting the compound in complex matrices.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a compound's elemental composition. jcsp.org.pk While nominal mass spectrometry can confirm the integer mass of a molecule (205 for C₁₁H₁₁NO₃), HRMS can distinguish it from other molecules that have the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass of the neutral molecule is 205.0739 Da. HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, would measure the m/z of the molecular ion with high precision. imrpress.com This precise mass measurement is then used to calculate the most plausible elemental formula, providing a high degree of confidence in the compound's identity and purity. This capability is critical in the characterization of new chemical entities and in metabolomics studies involving derivatives. nih.gov

Table 2: HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
Nominal Mass205 Da
Theoretical Exact Mass205.0739 Da
Typical HRMS Accuracy< 5 ppm

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. researchgate.net The spectrum of this compound is expected to be dominated by the chromophores present: the benzopyran ring system and the nitro group.

Table 3: Typical UV-Vis Absorption Maxima for Related Chromophores

ChromophoreTransition TypeTypical λmax (nm)
Nitroaromatic (e.g., Nitrobenzene)π→π~250-270
Nitroaromaticn→π~330-350 (weak)
Benzopyranπ→π*~260-320

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. researchgate.net

From these examples, it can be inferred that in a crystal of this compound, the pyran ring would likely adopt a non-planar conformation. The analysis would also detail the orientation of the nitro group relative to the benzene ring and the intermolecular interactions, such as hydrogen bonds or π–π stacking, that dictate the packing of molecules in the crystal lattice. nih.gov

Table 4: Illustrative Crystallographic Parameters from a Related Nitrobenzoyl Derivative

ParameterValueReference Compound
Crystal SystemOrthorhombicN'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com
Space GroupP2₁2₁2₁
Unit Cell Dimension (a)8.1974 Å
Nitro Group-Phenyl Ring Dihedral Angle7.4°

Computational and Quantum Chemical Investigations of 2,2 Dimethyl 5 Nitro 2h 1 Benzopyran

Density Functional Theory (DFT) Applications in Benzopyran Chemistry

Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemistry for investigating the electronic structure and properties of molecules. nih.govbiointerfaceresearch.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large organic molecules like 2,2-Dimethyl-5-nitro-2H-1-benzopyran. DFT calculations are centered on determining the electron density of a system, from which various molecular properties can be derived.

Geometry Optimization and Conformational Landscape Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can predict key geometrical parameters. uni.lu

These parameters include bond lengths, bond angles, and dihedral (torsional) angles. For instance, the planarity of the benzopyran ring system and the orientation of the nitro group relative to the aromatic ring are critical structural features that can be elucidated. The nitro group's orientation, in particular, can influence the molecule's electronic properties due to steric and electronic effects.

While specific data for this compound is unavailable, the following table presents DFT-calculated geometrical parameters for a related nitro-aromatic compound, nitrobenzene, to illustrate the type of data obtained from such calculations.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for Nitrobenzene. nih.gov
ParameterCalculated Value (B3LYP/6-311G)Experimental Value
C-N Bond Length (Å)1.4831.486
N-O Bond Length (Å)1.2241.223
O-N-O Bond Angle (°)123.4125.3
C-C-N-O Dihedral Angle (°)0.0-

Conformational landscape analysis would further explore different possible spatial arrangements (conformers) of the molecule, such as those arising from the rotation of the methyl groups, and determine their relative energies to identify the most stable conformer.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzopyran ring system, while the LUMO would likely be centered on the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The following table presents typical FMO data for a substituted 2H-1-benzopyran-2-one derivative, illustrating the kind of information derived from DFT calculations.

Table 2: Illustrative FMO Data for a 2H-1-benzopyran-2-one Derivative.
ParameterEnergy (eV)
EHOMO-6.50
ELUMO-2.15
HOMO-LUMO Gap (ΔE)4.35

Chemical Reactivity Descriptors and Electrostatic Potential Maps

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2. A harder molecule is less reactive.

Chemical Softness (S): 1 / (2η). A softer molecule is more reactive.

Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (≈ -χ). This index measures the propensity of a species to accept electrons.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential (red) around the oxygen atoms of the nitro group and the ether oxygen of the pyran ring, and a positive potential (blue) around the hydrogen atoms of the aromatic ring.

Non-Linear Optical (NLO) Property Prediction

Molecules with significant charge separation, often found in "push-pull" systems with electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical data storage and signal processing. nih.gov DFT calculations can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's second-order NLO activity. The presence of the electron-donating dimethyl-benzopyran moiety and the electron-withdrawing nitro group suggests that this compound could possess NLO properties.

The table below shows calculated NLO properties for a representative heterocyclic compound to illustrate the output of such calculations.

Table 3: Illustrative Calculated NLO Properties for a Fused-Triazine Derivative.
PropertyCalculated Value
Dipole Moment (μ) (Debye)6.96
Polarizability (α) (esu)10.75 x 10-24
First Hyperpolarizability (β) (esu)8.6393 x 10-33

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a widely used method for predicting the electronic absorption spectra (UV-Visible spectra) of organic molecules. The method calculates the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy vacant orbital without a change in the molecular geometry. These excitation energies and their corresponding oscillator strengths (which relate to the intensity of the absorption) can be used to simulate a theoretical UV-Vis spectrum.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and help assign the electronic transitions responsible for these absorptions (e.g., π → π* or n → π* transitions). This is particularly useful for understanding the molecule's color and its interaction with light.

Semi-Empirical Quantum Mechanical Methods (e.g., ZINDO/1, ZINDO/S, PM3)

Semi-empirical quantum mechanical methods are approximations of ab initio quantum chemistry methods. They use parameters derived from experimental data to simplify some of the more computationally expensive parts of the calculations, particularly the two-electron integrals. This makes them significantly faster than DFT or other ab initio methods, allowing for the study of much larger molecular systems.

PM3 (Parametric Model 3): This is a popular semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. It is often used for geometry optimizations and calculating heats of formation for large organic molecules. uni.lu

ZINDO/S and ZINDO/1: These methods, part of the Zerner's Intermediate Neglect of Differential Overlap (ZINDO) family, are specifically parameterized to reproduce electronic spectroscopic data. ZINDO/S, in particular, is widely used for predicting the UV-Visible spectra of large molecules and transition metal complexes, often providing good agreement with experimental data at a fraction of the computational cost of TD-DFT.

For this compound, these semi-empirical methods could be employed for a rapid initial geometry optimization (using PM3) or for predicting its electronic spectrum (using ZINDO/S) as a computationally efficient alternative to TD-DFT.

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a notable absence of specific computational and quantum chemical investigations for the compound This compound .

Extensive searches were conducted to locate detailed research findings, particularly concerning Natural Bond Orbital (NBO) analysis and molecular docking studies for this specific molecule. Unfortunately, these searches did not yield any published studies, datasets, or detailed analyses that would be necessary to construct the requested article with the required level of scientific accuracy and detail.

Therefore, it is not possible to provide a thorough and informative article on the "" that adheres to the specified outline, as the foundational research data for the requested sections on NBO analysis and molecular docking is not available in the public scientific literature.

Chemical Reactivity, Transformations, and Derivatization Strategies of 2,2 Dimethyl 5 Nitro 2h 1 Benzopyran

Electrophilic and Nucleophilic Reactions of the 2H-1-Benzopyran Nucleus

The reactivity of the 2H-1-benzopyran system is complex, exhibiting characteristics of both aromatic and unsaturated heterocyclic compounds. The benzene (B151609) ring typically undergoes electrophilic substitution, while the pyran ring is susceptible to both electrophilic addition and nucleophilic attack. The presence of the C-5 nitro group profoundly influences the regioselectivity of these reactions.

Electrophilic aromatic substitution on the benzene portion of the 2,2-Dimethyl-5-nitro-2H-1-benzopyran nucleus is heavily directed by the existing substituents. The ether oxygen of the pyran ring is an activating, ortho, para-directing group, while the nitro group at C-5 is a powerful deactivating, meta-directing group. byjus.commsu.edu Their combined influence dictates that further electrophilic attack will be challenging and will likely occur at positions meta to the nitro group (C-7) and ortho or para to the ether oxygen (C-6, C-8). Given that the C-6 position is sterically hindered and electronically deactivated by the adjacent nitro group, the C-8 position is the most probable site for subsequent electrophilic substitution, such as nitration or halogenation.

The double bond within the pyran ring (between C-3 and C-4) is also a site for electrophilic reactions, specifically electrophilic addition. However, such reactions can disrupt the pseudo-aromatic character of the benzopyran system and are generally less favored than aromatic substitution unless specific conditions are employed.

The 2H-1-benzopyran nucleus possesses several electrophilic centers susceptible to nucleophilic attack. In a generalized 2H-pyran system, the C-2, C-4, and C-6 positions are vulnerable to nucleophiles. For this compound, the reactivity is modified:

C-2 Position: The presence of two methyl groups at the C-2 position provides significant steric hindrance, making direct nucleophilic attack at this benzylic carbon less likely.

C-4 Position: The C-4 carbon is part of a double bond conjugated with the aromatic system. The electron-withdrawing nitro group enhances the electrophilicity of this position, making it susceptible to conjugate (Michael) addition by soft nucleophiles.

Aromatic Ring (C-6): The most significant effect of the C-5 nitro group is the strong activation of the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr). youtube.com The positions ortho (C-6) and para to the nitro group become highly electron-deficient and are prime targets for attack by strong nucleophiles, leading to the displacement of a suitable leaving group, if one were present at these positions.

Functional Group Transformations of the Nitro Moiety

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be transformed into a variety of other functionalities. nih.gov Its strong electron-withdrawing nature can be completely reversed by reduction to an electron-donating amino group.

The reduction of the aromatic nitro group in this compound to the corresponding 5-amino derivative is a fundamental transformation. This reaction dramatically alters the electronic properties of the molecule, converting the strongly deactivating nitro substituent into a strongly activating amino group. A wide array of reagents and conditions can accomplish this transformation, offering high yields and chemoselectivity. wikipedia.orgjsynthchem.com Common methods include catalytic hydrogenation and reduction with metals in acidic media. wikipedia.org

The process involves a six-electron reduction, proceeding through nitroso and hydroxylamine (B1172632) intermediates to yield the final amine. nih.gov The choice of reducing agent can be tailored to tolerate other functional groups within the molecule.

MethodReagents & ConditionsKey FeaturesReference
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney Ni in a solvent like EtOH or EtOAcGenerally clean, high-yielding, and can be performed under mild conditions. May also reduce other functional groups like alkenes. wikipedia.org
Metal/Acid ReductionFe/HCl, Sn/HCl, or Zn/CH₃COOHClassic, cost-effective method. The reaction conditions are harsh and may not be suitable for acid-sensitive substrates. wikipedia.org
Transfer HydrogenationHCOONH₄ or HCOOH with a catalyst (e.g., Pd/C, Fe-based)Avoids the use of high-pressure hydrogen gas, making it safer and more convenient for laboratory scale. organic-chemistry.org
Hydrosilane ReductionTrichlorosilane (HSiCl₃) with a tertiary amine baseA mild, metal-free option that shows wide applicability and tolerance for many functional groups. organic-chemistry.org
Borohydride (B1222165) SystemsSodium borohydride (NaBH₄) in the presence of a transition metal catalyst (e.g., Ni(PPh₃)₄)Enhances the reducing power of NaBH₄, which alone is typically ineffective for nitro group reduction. jsynthchem.com

Ring-Opening and Ring-Transformation Reactions

The structural integrity of the 2H-1-benzopyran ring is generally robust under many conditions. However, under specific energetic inputs, such as photochemical irradiation, ring-opening can occur. researchgate.net For chromene derivatives, this typically involves the cleavage of the C2-O1 bond of the pyran ring. This photoinduced electrocyclic ring-opening reaction transforms the closed benzopyran into a colored, open-chain merocyanine-type structure, a phenomenon known as photochromism. acs.org While this is often a reversible process, the resulting reactive intermediate can potentially be trapped or undergo further transformations.

Nucleophile-induced ring transformations, which are more common in related systems like pyran-2-ones, are less prevalent for the 2H-1-benzopyran scaffold but can occur under harsh conditions that promote the initial cleavage of the ether bond.

Derivatization Strategies for Structural Modification and SAR Studies

The chemical reactivity of this compound provides a platform for systematic structural modification, which is essential for Structure-Activity Relationship (SAR) studies. SAR studies aim to identify the key structural motifs responsible for a molecule's biological activity by creating and testing a series of related derivatives. nih.gov Key derivatization strategies for this scaffold would focus on modifications at the nitro group and the aromatic ring.

Modification of the C-5 Substituent: The transformation of the nitro group into an amino group is a pivotal first step. The resulting aniline (B41778) derivative can be further functionalized through a multitude of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Arylation: To form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Substitution on the Aromatic Ring: As discussed in section 5.1.1, electrophilic substitution can introduce new functional groups, primarily at the C-8 position. This allows for the exploration of how substituents at this position affect activity.

These strategies allow for the systematic variation of electronic properties, steric bulk, and hydrogen bonding potential at specific points on the molecule, providing crucial data for understanding its interaction with biological targets.

Modification SiteReaction TypeResulting Derivative ClassPurpose in SAR Studies
C-5 PositionNitro Reduction5-Amino-benzopyransProbe effect of converting a strong electron-withdrawing group to a strong electron-donating group.
Amine Acylation5-Acetamido-benzopyransIntroduce H-bond acceptor/donor, modulate electronics and steric bulk.
Amine Sulfonylation5-Sulfonamido-benzopyransIntroduce bulky, acidic N-H group, act as H-bond donor/acceptor.
Diazotization/Substitution5-Hydroxy, 5-Cyano, 5-Halo benzopyransExplore a wide range of electronic and steric effects at the C-5 position.
C-8 PositionElectrophilic Aromatic Substitution (e.g., Bromination)8-Bromo-5-nitro-benzopyransInvestigate the influence of substituents on the "unfunctionalized" region of the aromatic ring.

Formation of Additional Ring-Fused Benzopyrans

The synthesis of polycyclic structures through the fusion of additional rings onto the benzopyran framework represents a key strategy for creating novel heterocyclic systems. Although direct examples starting from this compound are not extensively documented, analogous transformations in related benzopyran and coumarin (B35378) systems provide a basis for potential synthetic routes.

One plausible approach involves the chemical modification of the nitro group. The reduction of the nitro group to an amino group is a common and versatile transformation in organic synthesis. wikipedia.org This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). masterorganicchemistry.comcommonorganicchemistry.com The resulting 5-amino-2,2-dimethyl-2H-1-benzopyran would be a key intermediate for subsequent cyclization reactions to form fused heterocyclic systems.

For instance, the newly formed amino group can react with various bifunctional reagents to construct a new fused ring. Condensation of the 5-amino derivative with α,β-unsaturated carbonyl compounds or β-ketoesters could lead to the formation of fused nitrogen-containing heterocycles. While specific examples for the 5-amino-2,2-dimethyl-2H-1-benzopyran are not available, similar strategies are widely employed in the synthesis of fused quinolines and other related polycyclic aromatic systems.

Furthermore, the synthesis of fused heterocyclic compounds can be achieved through various cyclization reactions. airo.co.in For coumarin (a benzopyran-2-one) derivatives, the fusion of different aromatic heterocycles at the 3,4-position is a common strategy to generate novel molecules. nih.gov While this compound is not a coumarin, the principles of intramolecular cyclization and annulation reactions could potentially be applied after suitable functionalization. For example, introduction of a reactive side chain on the aromatic ring, ortho to the amino group (derived from the nitro group), could facilitate intramolecular cyclization to form a new fused ring.

Synthesis of Substituted 2,2-Dimethyl-2H-1-benzopyran Analogues

The synthesis of substituted analogues of 2,2-dimethyl-2H-1-benzopyran can be approached by modifying the existing functional groups or by introducing new substituents onto the benzopyran scaffold. The nitro group at the C5 position serves as a handle for a variety of chemical transformations.

As mentioned previously, the reduction of the nitro group to an amine is a fundamental transformation. wikipedia.org This amino group can then be further derivatized. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or diazotized to introduce a range of other functional groups such as hydroxyl, cyano, or halo groups via Sandmeyer-type reactions.

The synthesis of substituted 2H-1-benzopyran-2-ones, which are structurally related to the target compound, often involves methods like the Pechmann reaction, which condenses substituted phenols with β-ketoesters in the presence of an acid catalyst. arabjchem.org While this is a synthetic route to the core structure, similar principles of electrophilic aromatic substitution could potentially be applied to the pre-formed this compound, although the strong deactivating effect of the nitro group would necessitate harsh reaction conditions and would likely direct incoming electrophiles to the meta position relative to the nitro group.

Furthermore, the development of novel benzopyran derivatives is an active area of research. For instance, various substituted 2H-benzopyran-2-one derivatives have been synthesized and evaluated for their biological activities. researchgate.net These synthetic strategies often involve the multi-step functionalization of a pre-existing benzopyran or coumarin core. Applying these methodologies to this compound, particularly after transformation of the nitro group, could yield a diverse library of analogues.

Below is a table summarizing potential transformations of the nitro group, which is a key step in the derivatization of this compound.

Reagent/ConditionProduct Functional GroupReference
H₂, Pd/CAmine (-NH₂) commonorganicchemistry.com
Fe, HClAmine (-NH₂) masterorganicchemistry.com
SnCl₂, HClAmine (-NH₂) wikipedia.org
Zn, NH₄ClHydroxylamine (-NHOH) wikipedia.org
Na₂SAmine (-NH₂) (selective for aromatic nitro groups) commonorganicchemistry.com

Structure Activity Relationship Sar Studies of 2,2 Dimethyl 5 Nitro 2h 1 Benzopyran Analogues

Influence of the 5-Nitro Group on Biological Activity Profiles

The nitro group (NO₂) is a potent electron-withdrawing group that significantly alters the electronic properties, polarity, and metabolic profile of a molecule. nih.gov Its impact on biological activity is highly dependent on its position on the aromatic ring. digitellinc.commdpi.com While direct SAR studies on 5-nitro-2H-1-benzopyran are limited, inferences can be drawn from related nitroaromatic compounds.

The electron-withdrawing nature of the nitro group can modulate a molecule's interaction with biological targets by creating regions of positive electrostatic potential on the aromatic ring, favoring interactions with nucleophilic residues in protein binding sites. nih.gov In many contexts, the nitro group is a key pharmacophoric feature. For instance, in a series of chalcones, the position of the nitro group was found to be a critical determinant of anti-inflammatory activity, with ortho-substituted compounds showing the highest potency. mdpi.com In other heterocyclic systems, such as benzopyrans, a nitro group at the C-3 position has been shown to enhance antitumor effects, highlighting its potential as a valuable substituent for developing anticancer agents. nih.gov

The position of the nitro group also influences the molecule's metabolic fate. Nitroarenes can be enzymatically reduced to form reactive intermediates like nitroso and hydroxylamine (B1172632) species, which can lead to either therapeutic effects or toxicity. nih.gov This bioactivation is a known mechanism for several antimicrobial drugs. nih.gov Therefore, placing the nitro group at the C-5 position of the 2,2-dimethyl-2H-1-benzopyran scaffold is expected to profoundly influence its biological activity through a combination of electronic modulation of target binding and potential for metabolic activation.

Role of the 2,2-Dimethyl Substitution in Pharmacophore Development

The gem-dimethyl group at the C-2 position of the benzopyran ring is a common feature in many biologically active natural and synthetic compounds. researchgate.netnih.gov This substitution has several important implications for the molecule's pharmacophore.

The significance of the 2,2-dimethyl-2H-chromene moiety is underscored by its selection as a core structure in large-scale screening efforts. For example, a library of 10,000 compounds containing this scaffold was screened to identify inhibitors of the hypoxia-inducible factor (HIF) pathway, a key target in cancer therapy. nih.gov Furthermore, molecular hybridization strategies have incorporated the 2,2-dimethylbenzopyran core to create novel neuroprotective agents. nih.gov These examples confirm the value of the 2,2-dimethyl substitution as a foundational element in the development of new pharmacophores.

Impact of Substituents at Other Positions (e.g., C-3, C-4, C-6, C-7) on Bioactivity

Modifications to other positions on the 2,2-dimethyl-5-nitro-2H-1-benzopyran ring system allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. SAR studies on various benzopyran and chromene analogues have provided valuable insights into the effects of substitutions at these positions.

C-3 and C-4 Positions: The pyran ring offers sites for modification that can significantly impact activity. In a series of 3-nitro-2H-chromenes developed as P2Y₆ receptor antagonists, a trifluoromethyl group at the C-2 position was found to be critical for affinity, while substitutions at other positions were explored to optimize potency. nih.gov For benzopyran-4-one (chromone) derivatives, substitutions at the C-3 position have been shown to be pivotal for anticancer activity. mdpi.comnih.gov

C-6 and C-7 Positions (Benzene Ring): The aromatic portion of the scaffold is a common target for modification. In the development of 2H-chromene derivatives as P2Y₆R antagonists, halogen substitutions at the C-6 position were explored. 6-fluoro and 6-chloro analogues displayed enhanced potency compared to other halogens, while similar substitutions at C-5, C-7, or C-8 reduced affinity. nih.gov For a series of benzopyran-based COX-2 inhibitors, optimization of substituents at the C-5, C-6, C-7, and C-8 positions was crucial for potency and pharmacokinetic profiles. nih.gov The introduction of a pentafluorosulfanyl (SF₅) group on the benzene (B151609) ring of benzopyran analogues led to novel COX-2 inhibitors with excellent efficacy. nih.gov

The following table summarizes the observed effects of various substitutions on the biological activity of benzopyran analogues from selected studies.

Scaffold Position(s) of Substitution Substituent(s) Observed Effect on Bioactivity Target/Activity
2H-ChromeneC-6-F, -ClEnhanced potencyP2Y₆ Receptor Antagonist
2H-ChromeneC-5, C-7, C-8HalogensReduced affinityP2Y₆ Receptor Antagonist
BenzopyranBenzene Ring-SF₅Potent and selective inhibitionCOX-2 Inhibitor
Benzopyran-4-oneC-3Isoxazole (B147169) ringPotent antiproliferative activityAnticancer
3-Nitro-2H-chromeneC-2-CF₃Critical for affinityP2Y₆ Receptor Antagonist

Stereochemical Considerations in Benzopyran Activity and Enantioselective Synthesis

When a substituent at the C-2 position is not identical to the other, or when other chiral centers are introduced, the resulting enantiomers of benzopyran derivatives can exhibit significantly different biological activities. It is common for the desired pharmacological effect to reside in a single enantiomer, while the other may be inactive or contribute to off-target effects.

For example, in a series of benzopyran-based COX-2 inhibitors, the inhibitory activity was found to reside almost exclusively with the S-isomers. nih.gov This highlights the importance of stereochemistry in the interaction between the ligand and the chiral binding site of the target enzyme. Consequently, the development of efficient enantioselective synthetic methods is a critical aspect of drug development for this class of compounds. To this end, an organocatalytic asymmetric domino oxa-Michael/aldol condensation reaction was developed for the streamlined preparation of the desired S-isomers of these COX-2 inhibitors. nih.gov Such stereoselective strategies are essential for producing enantiomerically pure compounds, which is often a regulatory requirement for clinical candidates.

Rational Design Principles for Modulating Biological Activities

The rational design of novel this compound analogues relies on established medicinal chemistry principles to optimize potency, selectivity, and drug-like properties. Key strategies include molecular hybridization, isosteric replacement, and pharmacophore modeling.

Molecular Hybridization: This approach involves combining distinct pharmacophores from different molecules to create a new hybrid compound with potentially enhanced or novel activity. For instance, novel neuroprotective agents were designed by hybridizing the 2,2-dimethylbenzopyran scaffold with cinnamic acid derivatives. nih.gov Similarly, hybrid compounds linking benzopyran-4-one and isoxazole moieties have been synthesized and evaluated for antiproliferative activity. mdpi.com

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. arxiv.orgmdpi.com By analyzing the structures of known active compounds, a pharmacophore model can be generated and used to guide the design of new molecules with a higher probability of being active. For benzopyran analogues, key pharmacophoric elements might include the hydrogen bond acceptors of the nitro group and the pyran oxygen, and hydrophobic features of the gem-dimethyl groups and the benzene ring. nih.govmdpi.com

Structure-Based and Ligand-Based Design: When the 3D structure of the biological target is known, structure-based drug design can be employed to design ligands that fit precisely into the binding site. In the absence of a target structure, ligand-based methods, such as the development of SAR from screening libraries of related compounds, are used. nih.gov The design of benzopyran-based HIF-1 inhibitors has benefited from such approaches, leading to a thorough understanding of the structural features critical for disrupting the p300-HIF-1α protein-protein interaction. nih.gov By applying these rational design principles, researchers can systematically modify the this compound core to develop new therapeutic agents with improved biological profiles.

Mechanistic Insights into Biological Activities of 2,2 Dimethyl 5 Nitro 2h 1 Benzopyran and Its Derivatives at the Molecular Level

Antimicrobial Mechanisms of Action

Nitro-containing compounds, including derivatives of 2,2-Dimethyl-5-nitro-2H-1-benzopyran, have demonstrated notable antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). nih.govnih.gov The mechanism of action is often specific and requires bioactivation within the target bacterium. These compounds typically function as prodrugs, which are reductively activated by mycobacterial-specific enzymes. nih.gov For instance, the activation of certain nitro-heterocyclic compounds is dependent on the deazaflavin-dependent nitroreductase (Ddn), an enzyme present in Mtb. nih.govnih.gov This activation process leads to the generation of reactive nitrogen species, such as nitric oxide, which can disrupt essential cellular processes, including respiration and cell wall biogenesis. nih.gov

Research indicates that these nitro-containing compounds exhibit a narrow spectrum of activity. While potent against Mtb, they show little to no effect on other common bacterial pathogens. nih.gov Studies on related nitro-compounds revealed no significant activity against Gram-negative bacteria like Escherichia coli or Gram-positive bacteria such as Staphylococcus aureus. nih.gov This specificity is attributed to the absence of the required activating enzymes, like Ddn, in these other bacterial species, which limits the dysbiotic effects on the host's microbiome. nih.gov

Some nitrofuran derivatives, which share the nitro-aromatic feature, are proposed to act as inhibitors of decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

Summary of Antibacterial Activity Spectrum

Bacterial SpeciesActivity of Nitro-Benzopyran DerivativesProposed Mechanism
Mycobacterium tuberculosisHighProdrug activation by mycobacterial nitroreductases (e.g., Ddn); potential inhibition of cell wall synthesis (e.g., DprE1). nih.govnih.gov
Escherichia coliLittle to noneLack of specific activating enzymes. nih.gov
Staphylococcus aureusLittle to noneLack of specific activating enzymes. nih.gov

Derivatives of benzopyran, specifically nitro-coumarins, have been investigated for their antifungal properties. A notable example is the coumarin (B35378) derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, which has shown efficacy against Aspergillus species. nih.gov

The primary mechanism of its antifungal action involves the disruption of the fungal cell wall structure. nih.gov This compound has been demonstrated to inhibit both the mycelial growth and the germination of conidia in susceptible fungal species. nih.gov By compromising the cell wall, the compound disrupts fungal integrity and propagation. Furthermore, studies have shown that this nitro-benzopyran derivative can act synergistically with existing azole antifungal drugs, such as voriconazole (B182144) and itraconazole, enhancing their in vitro effects at subinhibitory concentrations. nih.gov

Antifungal Activity Profile of 7-hydroxy-6-nitro-2H-1-benzopyran-2-one

Fungal GenusEffectMechanism of Action
AspergillusInhibition of mycelial growth and conidia germination. nih.govDisruption of the fungal cell wall structure. nih.gov
AspergillusAdditive effect with azole antifungals (voriconazole, itraconazole). nih.govEnhancement of azole activity. nih.gov

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers high resistance to conventional antibiotics. nih.govmdpi.com The inhibition of biofilm formation is a critical strategy to combat persistent infections. While direct studies on this compound are limited, the mechanism for related nitro-aromatic compounds provides insight.

The antibiofilm activity of nitro-compounds, such as nitazoxanide, has been observed against pathogens like E. coli and Staphylococcus epidermidis. mdpi.com The mechanism is believed to involve interference with the synthesis and integrity of the EPS matrix. mdpi.commdpi.com The EPS matrix is crucial for the initial attachment of bacteria to surfaces and for maintaining the structural integrity of the mature biofilm. mdpi.commdpi.com By disrupting EPS production, these compounds can prevent the formation of the biofilm. Some nitro-compounds are activated by bacterial nitroreductases into electrophilic intermediates that can attack ribosomal proteins, thereby halting the protein synthesis necessary for biofilm development. mdpi.com

Anti-Inflammatory Modulatory Pathways

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are potent inflammatory mediators. nih.govnih.gov COX-1 is a constitutively expressed enzyme involved in physiological functions like gastric protection and platelet aggregation, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.govstanford.edu

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov Benzopyran derivatives are being explored as potential anti-inflammatory agents, with a proposed mechanism involving the inhibition of COX enzymes. The therapeutic advantage lies in selectively inhibiting COX-2 over COX-1, which can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net The structural features of benzopyran-based compounds could allow them to bind to the active site of the COX-2 enzyme. The larger and more flexible active site of COX-2 compared to COX-1 may accommodate the specific molecular structure of these derivatives, leading to selective inhibition. jpp.krakow.pl

In addition to the COX pathway, the 5-lipoxygenase (5-LO) pathway is another critical route in the metabolism of arachidonic acid that leads to the production of leukotrienes, which are powerful mediators of inflammation. nih.govnih.gov 5-LO is the key enzyme in the generation of leukotrienes, and its inhibition is a therapeutic target for inflammatory diseases. nih.govthieme-connect.de

The anti-inflammatory effects of benzopyran derivatives may also be attributed to their ability to inhibit the 5-LO pathway. One proposed molecular mechanism for this inhibition is based on the redox activity of the compounds. thieme-connect.de The active site of 5-LO contains a non-heme iron atom that must be in the ferric (Fe³⁺) state for catalytic activity. thieme-connect.de Certain lipophilic compounds can bind to the enzyme and act as reducing agents, converting the active site iron from the ferric (Fe³⁺) state to the inactive ferrous (Fe²⁺) state. thieme-connect.debohrium.com This reduction uncouples the catalytic cycle of the enzyme, thereby preventing the synthesis of leukotrienes and mitigating the inflammatory response. thieme-connect.de

Modulation of Nitric Oxide Production

The modulation of nitric oxide (NO) production is a critical aspect of the biological activity of many compounds. Nitric oxide is a key signaling molecule involved in various physiological processes, and its dysregulation is implicated in numerous diseases. The interaction of this compound and its derivatives with the nitric oxide pathway is an area of active investigation.

While direct studies on this compound are limited, the presence of the nitro group suggests a potential for nitric oxide release, a property seen in other nitroaromatic compounds. Some organic nitrates can release NO, which then activates soluble guanylate cyclase, leading to a cascade of downstream effects. Additionally, some flavonoids, which share a benzopyran core, have been shown to inhibit nitric oxide production in macrophages, suggesting an anti-inflammatory potential. researchgate.net The precise mechanism by which this compound might influence nitric oxide synthase (NOS) activity, the enzyme responsible for NO production, remains to be fully elucidated.

Anticarcinogenic and Antiproliferative Mechanisms

The potential of this compound and its derivatives as anticancer agents is a promising area of research. These compounds have been shown to exhibit antiproliferative effects in various cancer cell lines, and understanding their molecular targets and mechanisms of action is crucial for their development as therapeutic agents.

Molecular Targets in Cancer Pathways

Research into the anticarcinogenic properties of benzopyran derivatives has identified several potential molecular targets within cancer signaling pathways. While specific targets for this compound are not yet fully defined, studies on related compounds offer valuable insights. For instance, some benzopyran-4-one derivatives have been shown to exhibit inhibitory activity against protein kinases, which are often dysregulated in cancer. mdpi.com Additionally, the broader class of flavonoids, which includes the benzopyran scaffold, has been reported to interact with a multitude of cancer-related targets, including transcription factors and enzymes involved in cell proliferation and survival. nih.govnih.gov

Mechanisms of Cell Growth Inhibition

The inhibition of cancer cell growth by this compound derivatives appears to be mediated by multiple mechanisms. Studies on structurally similar nitro-substituted compounds and benzopyran hybrids have demonstrated their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov The induction of apoptosis is a key mechanism for eliminating cancerous cells, and it can be triggered through various cellular pathways. Furthermore, the ability to halt the cell cycle prevents cancer cells from dividing and proliferating. Research on 2-aryl-5-nitrobenzofuran-based compounds, which share the nitro-aromatic feature, has shown that they can induce cell cycle arrest at the G0/G1 phase. nih.gov

Table 1: Antiproliferative Activity of a Benzopyran-Dihydropyrimidinone Hybrid (Compound 3) Against Various Cancer Cell Lines nih.gov

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.139
MCF7Mammary Gland Adenocarcinoma2.32
HCT-116Colorectal CarcinomaNot specified
PANC-1Pancreatic Duct CarcinomaNot specified

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Ion Channel Modulation

Ion channels are crucial for a wide range of physiological processes, and their modulation by small molecules can have significant therapeutic effects. Benzopyran derivatives have been extensively studied for their ability to interact with and modulate the activity of various ion channels.

Potassium Channel Activation Mechanisms (e.g., KATP channels)

A significant body of evidence points to benzopyran derivatives as potent openers of ATP-sensitive potassium (KATP) channels. nih.govnih.gov These channels play a critical role in regulating cellular excitability in various tissues, including pancreatic beta-cells, and vascular smooth muscle. The opening of KATP channels leads to hyperpolarization of the cell membrane, which in turn reduces cellular activity.

The mechanism of action involves the interaction of the benzopyran core with the sulfonylurea receptor (SUR) subunit of the KATP channel complex. This interaction is thought to induce a conformational change in the channel, leading to its opening. The specific substitutions on the benzopyran ring can significantly influence the potency and selectivity of these compounds for different KATP channel subtypes.

Table 2: Binding Affinity of a Tritiated Benzopyran-type KATP Channel Opener ([3H]-PKF217 - 744) to the SUR2B Subunit nih.gov

ParameterValue
Ki (nM)26
Association Rate Constant (M⁻¹ min⁻¹)6.9 x 10⁶
Dissociation Rate Constant (min⁻¹)0.09

Ki represents the inhibition constant, a measure of the affinity of the compound for the receptor.

Calcium Channel Antagonism

While the primary ion channel target for many benzopyran derivatives appears to be potassium channels, the potential for interaction with calcium channels has also been explored. Calcium channel blockers are widely used in the treatment of cardiovascular diseases. wikipedia.orgcvpharmacology.com They act by inhibiting the influx of calcium into cells, leading to vasodilation and a decrease in heart rate and contractility. youtube.com

The evidence for direct and potent calcium channel antagonism by this compound itself is not as well-established as its effects on potassium channels. However, some studies on broader classes of compounds suggest that certain structural motifs can confer calcium channel blocking activity. nih.gov Further research is needed to specifically characterize the interaction of this compound with different types of calcium channels and to determine the physiological relevance of any such interactions.

Receptor-Ligand Interactions

The interaction of small molecules with protein receptors is a fundamental process that initiates a cascade of cellular signals. Derivatives of the 2,2-dimethyl-2H-1-benzopyran scaffold have been explored for their binding affinity and functional activity at several important receptor targets.

The core structure of 2,2-dimethyl-2H-1-benzopyran is an integral part of the dibenzopyran ring system that defines classical cannabinoids. Compounds such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, contain this fundamental structure. These molecules are known to act as agonists at cannabinoid receptors CB1 and CB2. windows.netnih.gov CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are primarily found in immune cells. nih.gov

Agonism at these G protein-coupled receptors involves the ligand binding to the receptor, inducing a conformational change that triggers intracellular signaling pathways. The affinity of these ligands for the receptors is typically measured by their inhibition constant (Ki), which indicates the concentration required to occupy 50% of the receptors in a radioligand binding assay. Research has shown that modifications to the dibenzopyran structure, such as the length of the alkyl side chain, can significantly modulate binding affinity and efficacy at both CB1 and CB2 receptors. mdpi.com For instance, the synthetic analog HU-210, which shares the core tricyclic structure, exhibits a much higher affinity for cannabinoid receptors than naturally occurring THC. researchgate.net While direct studies on the 5-nitro derivative are limited, the established cannabimimetic activity of the parent scaffold suggests a potential for interaction with the endocannabinoid system.

Binding Affinities of Related Dibenzopyran Derivatives at Cannabinoid Receptors
CompoundCB1 Ki (nM)CB2 Ki (nM)
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)5.05 - 80.33.13 - 75.3
HU-2100.06 - 0.730.17 - 0.52
CP 55,9400.5 - 5.00.69 - 2.8
windows.netnih.gov

Enzyme Inhibition Profiles

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. By blocking the activity of an enzyme, a compound can halt a metabolic pathway or prevent the formation of a key product, leading to a physiological response. Benzopyran derivatives have shown significant inhibitory activity against several bacterial and human enzymes.

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-validated target for antibacterial drugs. The enzyme consists of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's function. researchgate.net A study focused on the design and synthesis of novel benzopyran-2-one (coumarin) derivatives found that these compounds could act as inhibitors of the DNA gyrase-B subunit. researchgate.net Molecular modeling and docking studies were used to predict the interaction between the benzopyran derivatives and the ATP-binding site of Gyrase-B. The effectiveness of this binding was estimated using a scoring function (ICM score), where a more negative value indicates a more favorable interaction. These computational predictions correlated well with the observed antimicrobial screening results. researchgate.net

Molecular Docking Scores of Benzopyran-2-one Derivatives in the Gyrase-B Binding Pocket
CompoundICM Score
Novobiocin (Reference Inhibitor)-123.00
Compound 2f-80.44
Compound 5d-93.36
researchgate.net

Alanine (B10760859) racemase (Alr) is a bacterial enzyme that catalyzes the interconversion of L-alanine to D-alanine. wikipedia.org D-alanine is an essential component for the synthesis of the peptidoglycan layer of the bacterial cell wall. Since this enzyme is absent in humans, it represents an attractive target for the development of novel antibacterial agents. nih.govnih.gov In a high-throughput screening effort to identify new, non-substrate analog inhibitors of alanine racemase from Mycobacterium tuberculosis, a benzopyran derivative was identified as a hit. nih.gov This finding demonstrates that the benzopyran scaffold can interact with and inhibit this crucial bacterial enzyme, opening an avenue for the development of new antimicrobial compounds.

Alanine Racemase Inhibition by a Benzopyran Derivative
Compound NameIC50 (μM)
2-(hydoxyimino)-6-methyl-2H-benzopyran-3-carboxamide2.8
nih.gov

Cytochrome P450 1B1 (CYP1B1) is an enzyme that plays a significant role in the metabolism of various xenobiotics, including the activation of procarcinogens. mdpi.compatsnap.com Overexpression of CYP1B1 has been observed in a variety of tumors, making it a target for cancer chemoprevention and therapy. nih.gov A study investigating chromene amides isolated from the plant Amyris plumieri described their inhibitory properties against several CYP enzymes. nih.gov Potent inhibition was observed against CYP1A1, with notable activity against CYP1B1 as well. The inhibitory potential was quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These findings indicate that the chromene (benzopyran) structure is a viable scaffold for designing inhibitors of CYP1B1.

Inhibition of Cytochrome P450 Enzymes by a Chromene Amide Derivative (CA1)
EnzymeIC50 (μM)Ki (μM)
CYP1A11.5470.37
nih.gov

α-Glucosidase Inhibition

The enzyme α-glucosidase, found in the brush border of the small intestine, plays a pivotal role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. Inhibition of this enzyme can delay carbohydrate digestion and consequently lower the rate of glucose absorption, a therapeutic strategy of significant interest in the management of type 2 diabetes mellitus. The 2H-1-benzopyran scaffold, also known as 2H-chromene, has emerged as a promising structural framework for the design of novel α-glucosidase inhibitors. While direct inhibitory data for this compound is not extensively documented in publicly available research, numerous studies on its derivatives provide valuable mechanistic insights and detailed research findings into the potential of this class of compounds as α-glucosidase inhibitors.

Research into various derivatives of 2H-1-benzopyran, including coumarins (2H-1-benzopyran-2-ones), has demonstrated significant in vitro inhibitory activity against α-glucosidase. These studies often report the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a biological process by half. For instance, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives exhibited potent α-glucosidase inhibition, with IC50 values ranging from 0.0645 µM to 26.746 µM. nih.gov This highlights the potential for strong inhibitory activity within this compound class.

The mechanism of inhibition by these derivatives is often explored through kinetic studies. For example, certain coumarin derivatives have been identified as reversible and mixed-type inhibitors of α-glucosidase. nih.gov A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum reaction rate (Vmax) and its substrate binding affinity (Km). This suggests that these compounds can interfere with the catalytic activity of α-glucosidase through multiple pathways.

Molecular docking studies have further elucidated the binding interactions between 2H-1-benzopyran derivatives and the active site of α-glucosidase. These computational analyses have shown that these compounds can fit into the active pocket of the enzyme and form hydrogen bonds with key amino acid residues, such as LYS293, which can enhance the binding affinity and contribute to the inhibitory effect. nih.gov The presence of various substituents on the benzopyran ring has been shown to significantly influence the inhibitory potency. For example, the introduction of electron-withdrawing groups in the benzoyl and N-phenyl moieties of certain derivatives led to an increase in bioactivity. mdpi.com

Naturally occurring chromene derivatives have also been investigated for their α-glucosidase inhibitory properties. For example, Precocene-I, a 2,2-dimethyl-2H-benzopyran derivative isolated from Ageratum conyzoides, exhibited notable anti-diabetic activity with an IC50 value of 0.26 mg/mL. nih.gov

The following interactive data tables summarize the α-glucosidase inhibitory activities of various 2H-1-benzopyran derivatives, showcasing the influence of different structural modifications on their potency.

Table 1: α-Glucosidase Inhibitory Activity of Selected 2H-1-Benzopyran Derivatives

CompoundDerivative ClassIC50 (µM)Reference
7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-oneCoumarin Derivative0.0645 nih.gov
Derivative 5aCoumarin Derivative19.64 nih.gov
Derivative 5bCoumarin Derivative12.98 nih.gov
Coumarin-Chalcone Derivative 3jHybrid Compound30.30 ± 2.53 frontiersin.org
Coumarin-Chalcone Derivative 3qHybrid Compound29.74 ± 2.68 frontiersin.org
Coumarin-Chalcone Derivative 3tHybrid Compound24.09 ± 2.36 frontiersin.org
Acarbose (Standard)-259.90 ± 1.06 frontiersin.org

Table 2: Kinetic Parameters of Selected Coumarin Derivatives as α-Glucosidase Inhibitors

CompoundInhibition TypeKI (µM)KIS (µM)Reference
Derivative 5aMixed27.3913.02 nih.gov
Derivative 5bMixed27.0213.65 nih.gov
Derivative 3jMixed11.0221.39 frontiersin.org
Derivative 3qMixed16.4830.37 frontiersin.org
Derivative 3tMixed18.8259.99 frontiersin.org

Conclusion and Future Research Directions

Synthesis of Key Academic Discoveries in 2,2-Dimethyl-5-nitro-2H-1-benzopyran Research

Direct and extensive academic research focused solely on this compound is limited in publicly accessible literature. However, its existence and synthetic utility can be inferred from the documented synthesis of its derivatives. The presence of related compounds such as 6-iodo-2,2-dimethyl-5-nitro-2H-1-benzopyran in chemical databases and synthesis literature confirms the accessibility of the this compound core. guidechem.com The synthesis of such a compound would likely involve a multi-step process, beginning with the construction of the 2,2-dimethyl-2H-1-benzopyran skeleton, followed by nitration.

The synthesis of the parent 2,2-dimethyl-2H-1-benzopyran can be achieved through various methods, including the Claisen rearrangement of a suitably substituted allyl phenyl ether. For instance, the reaction of 1-[(1,1-dimethyl-2-propynyl)oxy]-4-iodobenzene in quinoline (B57606) at high temperatures yields 2,2-Dimethyl-6-iodo-2H-benzopyran. prepchem.com Subsequent nitration of a similar precursor, likely at the 5-position due to the directing effects of the existing substituents, would yield the target compound. The presence of the nitro group and the dimethyl substitution on the pyran ring significantly influences the electronic properties and reactivity of the benzopyran system, making it a versatile intermediate for further functionalization. algoreducation.com

The key academic discovery, therefore, lies not in the direct study of this specific molecule, but in its implicit role as a building block for more complex, functionalized benzopyran derivatives that are of interest in various research domains.

Emerging Trends and Novel Methodologies in Benzopyran Science

The broader field of benzopyran synthesis is experiencing a surge of innovation, with several emerging trends and novel methodologies that could be applied to the synthesis of compounds like this compound and its analogs. These advancements are geared towards improving efficiency, selectivity, and sustainability.

Key Emerging Trends:

Transition-Metal Catalysis: Gold-catalyzed reactions have emerged as a powerful tool for the synthesis of benzopyran derivatives, offering high efficiency and functional group tolerance. nih.gov

Multicomponent Reactions (MCRs): Isocyanide-based multicomponent reactions (I-MCRs) provide a highly efficient, one-pot domino procedure for constructing benzopyran derivatives, minimizing waste and simplifying purification processes. rsc.org

Photocatalysis: The use of light to mediate chemical reactions is a growing area in organic synthesis. Photocatalytic radical cascade cyclization reactions have been developed for the one-step synthesis of certain benzopyran derivatives under mild conditions. researchgate.net

Flow Chemistry: Continuous flow synthesis is being increasingly adopted for the preparation of heterocyclic compounds, offering advantages in terms of safety, scalability, and reaction control.

These novel methodologies are expanding the synthetic toolbox available to chemists, enabling the creation of a wider diversity of benzopyran-based molecules with tailored properties.

Below is an interactive data table summarizing some of the novel synthetic methodologies in benzopyran science:

MethodologyKey FeaturesPotential Advantages
Gold-Catalyzed CyclizationHigh efficiency, broad functional group tolerance.Mild reaction conditions, high atom economy.
Isocyanide-Based MCRsOne-pot, domino procedure.Reduced waste, simplified workup.
Photocatalytic CyclizationUse of light as a reagent, mild conditions.Green and sustainable approach.
Flow ChemistryContinuous process, precise control.Enhanced safety, scalability.

Unexplored Research Avenues and Translational Challenges for Advanced Compounds

While the synthetic chemistry of benzopyrans is well-advanced, there are still numerous unexplored research avenues and significant challenges in translating promising laboratory findings into real-world applications.

Unexplored Research Avenues:

Probe Development: The development of benzopyran-based fluorescent probes for the detection and imaging of specific biological targets is a promising area of research.

Materials Science: The unique photophysical and electronic properties of certain benzopyran derivatives could be harnessed for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells.

Agrochemicals: The biological activity of benzopyrans is not limited to human medicine; there is potential for the development of novel benzopyran-based pesticides and herbicides.

Translational Challenges:

The journey from a promising compound in the lab to a clinically approved drug or a commercially viable product is fraught with challenges. nih.gov These include:

Preclinical "Proof-of-Concept": Demonstrating efficacy and safety in relevant preclinical models is a critical and often difficult step. nih.gov

Biomarker Discovery: The identification of reliable biomarkers is crucial for monitoring drug efficacy and patient response in clinical trials. nih.gov

Regulatory Hurdles: Navigating the complex and rigorous regulatory approval process is a major challenge for any new therapeutic agent. cytivalifesciences.com

Scalable Synthesis: Developing a cost-effective and scalable manufacturing process is essential for commercialization. cytivalifesciences.com

The successful translation of advanced benzopyran compounds will require a multidisciplinary approach, involving close collaboration between synthetic chemists, biologists, pharmacologists, and clinicians. Addressing these challenges will be key to unlocking the full therapeutic and technological potential of this versatile class of molecules.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2,2-Dimethyl-5-nitro-2H-1-benzopyran, and how should data interpretation account for structural substituents?

  • Methodology : Use 1H/13C NMR to confirm the benzopyran backbone and substituent positions. The electron-withdrawing nitro group (-NO₂) at position 5 causes deshielding in adjacent protons (e.g., H-4 and H-6), observable via upfield/downfield shifts. Compare with analogs like 4-phenyl-2H-1-benzopyran (CAS 51870-64-5) to validate chemical shifts . IR spectroscopy can verify nitro-group absorption bands (~1520 cm⁻¹ and 1350 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the empirical formula (C₁₁H₁₁NO₃).

Q. How should researchers design a safe handling protocol for nitro-substituted benzopyrans in laboratory settings?

  • Methodology : Follow GHS hazard classifications (e.g., acute toxicity, skin/eye irritation) as outlined in safety data sheets for structurally similar compounds like 3,4-dihydro-4-(4-methoxyphenyl)-2H-1-benzopyran (CAS 113386-18-8). Use fume hoods for synthesis steps involving nitro groups, which may generate hazardous byproducts. Employ PPE (nitrile gloves, goggles) and avoid dust formation during weighing .

Q. What solvent systems are optimal for recrystallizing this compound, and how does polarity affect yield?

  • Methodology : Test mixed-solvent systems (e.g., ethanol/water or ethyl acetate/hexane) based on the compound’s moderate polarity. The 2,2-dimethyl groups enhance hydrophobicity, favoring non-polar solvents for crystallization. Monitor solubility via Hansen solubility parameters and compare with analogs like 5,7-dimethoxy-2H-1-benzopyran-2-one (NIST data) to refine solvent selection .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for synthesizing this compound derivatives?

  • Methodology : Use density functional theory (DFT) to model nitro-group introduction via electrophilic aromatic substitution. Calculate activation energies for intermediates and compare with experimental yields. Tools like ICReDD’s reaction path search integrate quantum chemical calculations to optimize conditions (e.g., nitration temperature, acid catalysts) and reduce trial-and-error experimentation .

Q. What experimental design strategies mitigate batch-to-batch variability in benzopyran synthesis?

  • Methodology : Apply factorial design (e.g., 2^k designs) to test critical variables: reagent stoichiometry, reaction time, and catalyst loading. For example, vary nitric acid concentration (65–90%) and monitor nitro-isomer purity via HPLC. Use ANOVA to identify significant factors and interactions, as demonstrated in TiO₂ photocatalyst optimization studies .

Q. How do conflicting spectral data (e.g., NMR vs. X-ray crystallography) for nitro-benzopyrans arise, and how should they be resolved?

  • Methodology : Discrepancies may stem from dynamic effects (e.g., ring puckering in solution vs. solid state). Compare experimental NMR data with X-ray structures of analogs like 7-nitro-5H-1-benzothiopyrano[2,3-b]pyridin-5-one (Acta Cryst. Sect E, 2008) to assess conformational flexibility. Use variable-temperature NMR to detect rotational barriers around the nitro group .

Q. What are the stability challenges for this compound under photolytic conditions, and how can degradation pathways be characterized?

  • Methodology : Conduct accelerated stability studies using UV-Vis irradiation (λ = 254–365 nm) and analyze degradation products via LC-MS. The nitro group may undergo photoreduction to amino derivatives, detectable via loss of NO₂ IR bands. Compare with stability profiles of 5-hydroxy-3,7-dimethoxy-4-benzopyrone (CAS 2068-02-2) to identify protective additives (e.g., radical scavengers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.